
Sorafenib-d3
Descripción general
Descripción
CM-4307, también conocido como Donafenib, es un compuesto de molécula pequeña que actualmente se encuentra en investigación en ensayos clínicos. Su fórmula química es C21H16ClF3N4O3. Donafenib se está estudiando por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del carcinoma hepatocelular (HCC) y el cáncer de tiroides diferenciado .
Aplicaciones Científicas De Investigación
Hepatocellular Carcinoma (HCC)
Sorafenib has been extensively studied for its effectiveness in treating HCC. Clinical trials have demonstrated that sorafenib significantly improves progression-free survival (PFS) compared to placebo. In one study involving 417 patients, the median PFS was 10.8 months for those receiving sorafenib versus 5.8 months for placebo . The addition of sorafenib-d3 could potentially optimize treatment regimens through enhanced bioavailability or altered metabolism.
Renal Cell Carcinoma (RCC)
In RCC, sorafenib has shown promising results as a first-line therapy. Its ability to target multiple pathways involved in cancer progression makes it a valuable option for patients with advanced disease. Studies indicate that sorafenib can lead to significant tumor shrinkage and improved survival rates .
Thyroid Carcinoma
For patients with radioactive iodine-refractory differentiated thyroid carcinoma, sorafenib has been shown to improve PFS significantly. In clinical trials, patients treated with sorafenib experienced a median PFS of 10.8 months compared to 5.8 months for those on placebo . The potential application of this compound in this context could provide additional therapeutic benefits due to its modified structure.
Combination Therapies
Recent studies have explored the synergistic effects of combining sorafenib with other agents. For instance, combining sorafenib with chenodeoxycholic acid has been shown to enhance its anti-tumor effects by targeting the EGFR/Stat3 signaling pathway, which is crucial for tumor growth and metastasis . This suggests that this compound could be investigated in similar combination settings to determine if it offers enhanced efficacy.
Case Studies and Research Findings
- HepG2 Cell Studies : Research indicated that co-treatment with sorafenib and chenodeoxycholic acid significantly inhibited the proliferation and migration of HepG2 cells, suggesting a potential pathway for enhancing the effects of this compound .
- Thyroid Hormone Levels : A study assessing the impact of sorafenib on thyroid hormone levels in HCC patients found notable changes that could inform treatment strategies when considering the use of this compound .
Mecanismo De Acción
El mecanismo preciso por el cual CM-4307 ejerce sus efectos sigue siendo un área activa de investigación. Es probable que involucre interacciones con objetivos moleculares específicos, como las quinasas o los receptores, modulando las vías celulares relacionadas con la progresión del cáncer.
Análisis Bioquímico
Biochemical Properties
Sorafenib-d3 interacts with several enzymes, proteins, and other biomolecules. It inhibits Raf-1, B-Raf, and VEGFR-3 . The nature of these interactions involves the inhibition of these kinases, thereby preventing their normal function in cellular signaling pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the proliferation of tumor cells and angiogenesis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It inhibits Raf-1, B-Raf, and VEGFR-3, thereby disrupting the normal functioning of these kinases . This inhibition leads to changes in gene expression and impacts cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. High-dose this compound was administered once weekly in exposure escalation cohorts according to a 3 + 3 design . Drug monitoring was performed in weeks 1–3 and doses were adjusted to achieve a predefined target plasma area under the curve (AUC) (0–12 h) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low-dose Sorafenib safely suppresses NASH progression in mice . High-dose Sorafenib administration resulted in dose-limiting toxicity precluding dose escalation above the exposure cohort of 125–150 mg/L/h .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits Raf-1, B-Raf, and VEGFR-3, which are key components of the MAPK signaling pathway . This inhibition can affect metabolic flux or metabolite levels .
Métodos De Preparación
Rutas Sintéticas: Las rutas sintéticas para CM-4307 no están ampliamente documentadas en la literatura disponible. Es probable que se utilicen métodos de síntesis orgánica que impliquen reacciones clave, como la formación de amidas, la sustitución aromática y el cierre de anillos heterocíclicos.
Métodos de Producción Industrial: La información sobre los métodos de producción industrial a gran escala para CM-4307 es limitada. Por lo general, las empresas farmacéuticas optimizan las rutas sintéticas para lograr una producción rentable y escalable.
Análisis De Reacciones Químicas
Reactividad: CM-4307 puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Las posibles reacciones de oxidación podrían involucrar el grupo trifluorometilo u otros grupos funcionales.
Reducción: Las reacciones de reducción pueden ocurrir en sitios específicos dentro de la molécula.
Sustitución: Las reacciones de sustitución aromática (por ejemplo, sustitución aromática nucleofílica) podrían modificar los anillos de fenilo.
Otras Transformaciones: También pueden ser relevantes reacciones adicionales, como la ciclación o la escisión del enlace amida.
Reactivos y Condiciones Comunes: Los reactivos y condiciones específicos para estas reacciones no están fácilmente disponibles en la literatura. Es probable que los investigadores exploren varios catalizadores, disolventes y temperaturas para optimizar las transformaciones deseadas.
Productos Principales: Los productos principales formados durante estas reacciones dependerían de las condiciones de reacción específicas y la regioselectividad de los grupos funcionales involucrados.
Comparación Con Compuestos Similares
CM-4307 comparte similitudes con otros inhibidores de quinasas, incluido Sorafenib (forma no deuterada). Su etiquetado con deuterio (como Sorafenib D3) puede afectar la farmacocinética y la estabilidad metabólica. Se necesitan más estudios para destacar su singularidad y ventajas sobre los compuestos relacionados .
Actividad Biológica
Sorafenib-d3 is a deuterated form of Sorafenib, a multikinase inhibitor used primarily in the treatment of various cancers, including hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and differentiated thyroid carcinoma (DTC). The biological activity of this compound is closely related to its ability to inhibit multiple kinases involved in tumor growth and angiogenesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and relevant case studies.
Sorafenib functions by inhibiting several key signaling pathways that promote cancer cell proliferation and survival. The primary mechanisms include:
- Inhibition of Raf/MEK/ERK Pathway : Sorafenib inhibits serine/threonine kinases such as CRAF and BRAF, leading to reduced cell proliferation and increased apoptosis in tumor cells .
- Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR) : By blocking VEGFR2 and VEGFR3, Sorafenib reduces angiogenesis, which is crucial for tumor growth .
- Impact on PI3K/Akt/mTOR Pathway : Sorafenib also affects the PI3K/Akt/mTOR signaling pathway, which is vital for cell survival and proliferation. It decreases the phosphorylation of Akt, FoxO3A, and 4EBP-1 shortly after treatment initiation .
Efficacy in Clinical Studies
Clinical trials have established the efficacy of Sorafenib in various cancers. Below is a summary of findings from key studies:
Case Studies
- Hepatocellular Carcinoma : In a Phase III trial, patients receiving Sorafenib showed a median overall survival (OS) of 10.7 months compared to 7.9 months for those on placebo. This study highlighted the drug's role as a first-line treatment for advanced HCC .
- Thyroid Carcinoma : A study involving patients with radioactive iodine-refractory DTC demonstrated that Sorafenib significantly improved progression-free survival (PFS) compared to placebo, with a hazard ratio indicating a substantial reduction in risk .
- Acute Myeloid Leukemia (AML) : In a Phase II study combining azacitidine with Sorafenib, the overall response rate was noted at 46%, with complete responses observed in several patients .
Propiedades
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDQJTXFUGDVEO-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648995 | |
Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-(~2~H_3_)methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1130115-44-4 | |
Record name | CM-4307 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1130115444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CM-4307 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15414 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-(~2~H_3_)methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DONAFENIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41XGO0VS1U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.